4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester

Catalog No.
S3567984
CAS No.
71532-40-6
M.F
C21H18O3S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)met...

CAS Number

71532-40-6

Product Name

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester

IUPAC Name

9H-fluoren-9-ylmethyl 4-methylbenzenesulfonate

Molecular Formula

C21H18O3S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H18O3S/c1-15-10-12-16(13-11-15)25(22,23)24-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3

InChI Key

IAUVDQGKZHZCQI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester, also known as methyl 4-methylbenzenesulfonate (9H-fluorene-9-yl) methyl ester, is a chemical compound with the molecular formula C21H18O3S. It features a 9H-fluorene moiety attached to a methyl ester of 4-methylbenzenesulfonic acid. This compound is characterized by its unique structure, which combines a sulfonate group with a fluorene structure, making it an interesting subject for various chemical and biological studies .

Typical of esters and sulfonates:

  • Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where nucleophiles can replace the methyl group.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 9H-fluorene-9-methanol.
  • Esterification: It can be synthesized through the reaction of 4-methylbenzenesulfonic acid with 9H-fluoren-9-ylmethanol under acidic conditions.

Several methods can be employed to synthesize 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester:

  • Direct Esterification:
    • Reacting 4-methylbenzenesulfonic acid with 9H-fluoren-9-ylmethanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Nucleophilic Substitution:
    • Treating a suitable precursor like methyl 4-methylbenzenesulfonate with 9H-fluoren-9-ylmethanol under basic conditions.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to accelerate the esterification process, improving yields and reducing reaction times.

This compound finds utility in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Material Science: Its unique structure may be useful in developing new materials with specific optical or electronic properties.

Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species. Investigations into its potential as a drug candidate often explore how it interacts with enzymes or receptors, assessing its efficacy and safety profile. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural characteristics with 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester. Here are some notable comparisons:

Compound NameStructureUnique Features
Methyl benzenesulfonateC7H8O3SLacks the fluorene moiety; simpler structure
Methyl p-toluenesulfonateC8H10O3SSimilar sulfonate group; lacks fluorene structure
Phenyl sulfonateC6H5OSO3Basic sulfonate; no aromatic ring substitution like fluorene
4-Methoxybenzenesulfonic acid methyl esterC9H10O4SContains methoxy instead of fluorene; different electronic properties

The uniqueness of 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester lies in its combination of a sulfonate group with a complex polycyclic aromatic structure, which may impart distinct chemical reactivity and biological activity compared to simpler analogs .

XLogP3

4.7

Dates

Last modified: 04-15-2024

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